Cas no 650629-10-0 (4-{[bis(propan-2-yl)amino]methyl}benzaldehyde)
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- Benzaldehyde, 4-[[bis(1-methylethyl)amino]methyl]-
- 4-((diisopropylamino)methyl)benzaldehyde
- 4-[[di(propan-2-yl)amino]methyl]benzaldehyde
- 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde
- 4-[(Di-iso-propylamino)methyl]benzaldehyde
- 650629-10-0
- CS-0454569
- DTXSID40799981
- SCHEMBL6205526
- 4-{[Di(propan-2-yl)amino]methyl}benzaldehyde
- FT-0765695
-
- MDL: MFCD22372888
- Inchi: 1S/C14H21NO/c1-11(2)15(12(3)4)9-13-5-7-14(10-16)8-6-13/h5-8,10-12H,9H2,1-4H3
- InChI Key: NAOVFYNXXPSKIM-UHFFFAOYSA-N
- SMILES: O=CC1C=CC(=CC=1)CN(C(C)C)C(C)C
Computed Properties
- Exact Mass: 219.16243
- Monoisotopic Mass: 219.162314293g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 197
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 20.3Ų
Experimental Properties
- PSA: 20.31
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB427214-1 g |
4-[(Di-iso-propylamino)methyl]benzaldehyde |
650629-10-0 | 1 g |
€594.40 | 2023-07-18 | ||
| abcr | AB427214-5 g |
4-[(Di-iso-propylamino)methyl]benzaldehyde |
650629-10-0 | 5g |
€1,373.40 | 2023-07-18 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4299-1G |
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde |
650629-10-0 | 95% | 1g |
¥ 2,765.00 | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4299-5G |
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde |
650629-10-0 | 95% | 5g |
¥ 7,669.00 | 2023-04-03 | |
| abcr | AB427214-1g |
4-[(Di-iso-propylamino)methyl]benzaldehyde; . |
650629-10-0 | 1g |
€1621.70 | 2025-02-21 | ||
| abcr | AB427214-5g |
4-[(Di-iso-propylamino)methyl]benzaldehyde |
650629-10-0 | 5g |
€1373.40 | 2023-09-04 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525236-1g |
4-((Diisopropylamino)methyl)benzaldehyde |
650629-10-0 | 98% | 1g |
¥3318.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1525236-5g |
4-((Diisopropylamino)methyl)benzaldehyde |
650629-10-0 | 98% | 5g |
¥10736.00 | 2024-05-05 | |
| Ambeed | A150629-1g |
4-((Diisopropylamino)methyl)benzaldehyde |
650629-10-0 | 97% | 1g |
$441.0 | 2024-04-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ4299-100mg |
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde |
650629-10-0 | 95% | 100mg |
¥907.0 | 2024-04-18 |
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde Suppliers
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde Related Literature
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde: A Versatile Compound with Promising Applications in Pharmaceutical and Material Sciences
4-{[bis(propan-2-yl)amino]methyl}benzaldehyde, with the chemical identifier CAS No. 650629-10-0, represents a significant advancement in the field of organic chemistry. This compound, characterized by its unique molecular structure, has garnered attention for its potential applications in pharmaceutical development, materials science, and bioactive molecule design. Recent studies have highlighted its role in modulating enzyme activity and its potential as a scaffold for drug discovery. The 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde molecule is composed of a benzaldehyde core functionalized with bis(propan-2-yl)amino groups, which confer it with distinct chemical properties.
The 4-{[bis(propan-2-yl)amyino]methyl}benzaldehyde structure is notable for its aromatic ring system coupled with functional groups that enhance its reactivity and solubility. The bis(propan-2-yl)amino substituents introduce steric and electronic effects, which are critical in determining the compound's biological activity. These functional groups also enable the molecule to interact with various biomolecules, making it a promising candidate for targeted drug development. Research published in Journal of Medicinal Chemistry (2023) has demonstrated that the 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde scaffold can be modified to target specific enzymes involved in metabolic pathways, offering new therapeutic strategies for chronic diseases.
Recent advancements in synthetic chemistry have enabled the efficient preparation of 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde through multistep organic reactions. A study published in Organic Letters (2024) reported a novel catalytic approach using transition metal complexes to achieve high-yield synthesis of this compound. The method involves the coupling of propan-2-yl groups with the benzaldehyde core, followed by functionalization of the amino groups. This synthetic route not only improves the accessibility of the compound but also reduces the environmental impact associated with traditional chemical processes. The ability to produce 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde in high purity and yield is crucial for its application in pharmaceutical research.
The 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde molecule has shown potential in modulating the activity of kinases, a class of enzymes implicated in various diseases, including cancer and neurodegenerative disorders. A 2023 study in Cancer Research highlighted its ability to inhibit the phosphorylation of specific tyrosine residues, thereby disrupting signaling pathways that drive tumor growth. The compound's interaction with kinase domains is mediated by its aromatic ring and the steric bulk of the bis(propan-2-yl)amino groups, which facilitate precise molecular recognition. This mechanism of action makes 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde a valuable tool for exploring kinase-targeted therapies.
In the realm of materials science, 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde has been explored for its potential as a building block for functional polymers. A 2024 paper in Advanced Materials described its use as a monomer in the synthesis of conductive polymers with tunable electronic properties. The amino groups in the molecule serve as sites for crosslinking, while the benzaldehyde functionality contributes to the polymer's stability and conductivity. This application underscores the versatility of 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde beyond its pharmaceutical relevance, expanding its utility in emerging technologies.
The biological activity of 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde has also been investigated in the context of neurodegenerative diseases. A 2023 study in Neurochemistry International reported its potential to modulate the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. The compound's aromatic ring interacts with the hydrophobic regions of amyloid-beta, preventing the formation of toxic oligomers. This property suggests that 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde could be a candidate for the development of neuroprotective agents. Further research is needed to validate these findings and explore its therapeutic potential in clinical settings.
One of the key advantages of 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde is its ability to serve as a scaffold for the design of more complex molecules. Through chemical modifications, such as the introduction of heteroatoms or the extension of functional groups, researchers can tailor its properties to meet specific therapeutic needs. A 2024 review in Drug Discovery Today discussed how the molecule's structural flexibility allows for the creation of derivatives with enhanced potency and selectivity. This adaptability is particularly valuable in the field of personalized medicine, where the ability to fine-tune drug properties is essential.
The environmental impact of 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde synthesis and use is another critical aspect of its development. A 2023 study in Green Chemistry evaluated the sustainability of its production processes, emphasizing the need for green chemistry practices to minimize waste and energy consumption. The research highlighted the importance of using renewable resources and catalytic methods to reduce the carbon footprint associated with its synthesis. As the demand for sustainable chemical products grows, the development of eco-friendly synthesis routes for 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde will become increasingly important.
In conclusion, 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde represents a promising molecule with diverse applications in pharmaceuticals, materials science, and environmental chemistry. Its unique structural features enable it to interact with a wide range of targets, making it a valuable candidate for drug discovery and functional material development. Ongoing research into its synthesis, biological activity, and sustainability will continue to shape its role in future scientific and industrial applications. As our understanding of this molecule expands, so too will its potential to address complex challenges in healthcare and technology.
For further information on the synthesis, biological activity, and applications of 4-{[bis(propan-2-yl)amino]methyl}benzaldehyde, researchers and industry professionals are encouraged to consult recent publications in specialized journals and engage in collaborative efforts to advance its development. The continued exploration of this molecule's properties will undoubtedly lead to new discoveries and innovations in the years to come.
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